2-(Furan-2-yl)-6-methylbenzo[d]thiazole
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Overview
Description
2-(Furan-2-yl)-6-methylbenzo[d]thiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiazole ring fused with a furan ring, with a methyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Furan-2-yl)-6-methylbenzo[d]thiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with 2-furylcarbinol under acidic conditions. This reaction typically occurs in the presence of a catalyst such as sulfuric acid, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. The furfural undergoes catalytic reactions, including hydrogenation and cyclization, to produce the target compound. These processes are designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions, such as nitration and bromination, occur primarily at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and bromo derivatives.
Scientific Research Applications
2-(Furan-2-yl)-6-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-methylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)benzothiazole: Lacks the methyl group, leading to different chemical properties.
2-(5-Methyl-2-furyl)benzothiazole: Similar structure but with a methyl group on the furan ring instead of the benzothiazole ring.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its unique chemical behavior .
Properties
CAS No. |
1569-82-0 |
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Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H9NOS/c1-8-4-5-9-11(7-8)15-12(13-9)10-3-2-6-14-10/h2-7H,1H3 |
InChI Key |
YUNHSYGZUPHMMG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
Synonyms |
Benzothiazole, 2-(2-furanyl)-6-methyl- (9CI) |
Origin of Product |
United States |
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